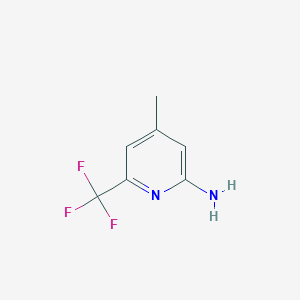

4-Methyl-6-(trifluoromethyl)-2-pyridinamine

Description

Properties

IUPAC Name |

4-methyl-6-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2/c1-4-2-5(7(8,9)10)12-6(11)3-4/h2-3H,1H3,(H2,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIEOHEOIADKFMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1)N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-6-(trifluoromethyl)-2-pyridinamine typically involves the introduction of the trifluoromethyl group and the methyl group onto a pyridine ring. One common method is the nucleophilic substitution reaction where a suitable pyridine derivative is reacted with trifluoromethylating agents under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction parameters such as temperature, pressure, and reactant concentrations are optimized for maximum efficiency. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography ensures the production of high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-6-(trifluoromethyl)-2-pyridinamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

4-Methyl-6-(trifluoromethyl)-2-pyridinamine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Methyl-6-(trifluoromethyl)-2-pyridinamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins more effectively. This interaction can lead to the modulation of biological pathways, including enzyme inhibition and receptor binding .

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyridine vs. Pyrimidine Derivatives

The distinction between pyridine (one nitrogen atom) and pyrimidine (two nitrogen atoms) rings significantly influences molecular interactions. For example:

- 4-Methyl-6-(trifluoromethyl)-2-pyridinamine : The single nitrogen in the pyridine ring reduces hydrogen-bonding capacity compared to pyrimidines but may improve lipophilicity, enhancing membrane permeability .

- 4-Methyl-6-(trifluoromethyl)pyrimidin-2-amine (QZ-8175) : The pyrimidine core allows for dual hydrogen-bonding interactions, making it advantageous in supramolecular chemistry and enzyme inhibition. Purity: 95% (CAS 5734-63-4) .

Table 1: Structural and Functional Comparison

Substituent Effects

- Trifluoromethyl Group: The CF₃ group is electron-withdrawing, stabilizing the aromatic ring and reducing susceptibility to oxidative degradation. This is observed in 4-(2,6-difluorophenoxy)-5-methyl-6-(trifluoromethyl)pyrimidin-2-amine (Example 5, EP 4 146 630 B1), where CF₃ enhances herbicidal activity .

- For instance, 6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine (QI-0851) shows 95% purity and is used in pesticide synthesis .

Biological Activity

4-Methyl-6-(trifluoromethyl)-2-pyridinamine is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a pyridine ring substituted with a methyl group and a trifluoromethyl group. The presence of the trifluoromethyl group is significant as it can influence the compound's lipophilicity, metabolic stability, and interaction with biological targets.

- Chemical Formula : C8H8F3N

- Molecular Weight : 189.15 g/mol

- CAS Number : 1267496-45-6

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, revealing its potential as a therapeutic agent. Key areas of focus include:

- Antimicrobial Activity : The compound has shown promising results against various bacterial strains, indicating potential as an antimicrobial agent.

- Enzyme Inhibition : It has been studied for its ability to inhibit specific enzymes, which could be beneficial in treating diseases where these enzymes are overactive.

- Anticancer Properties : Preliminary studies suggest that this compound may exhibit anticancer activity, particularly against certain cancer cell lines.

The mechanism of action for this compound involves its interaction with specific molecular targets within cells. The trifluoromethyl group enhances the binding affinity to certain receptors or enzymes, potentially leading to:

- Inhibition of Kinases : Similar compounds have been shown to inhibit kinases involved in cancer progression.

- Modulation of Signaling Pathways : The compound may interfere with signaling pathways critical for cell proliferation and survival.

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Enzyme Inhibition | Inhibits specific kinases | |

| Anticancer | Cytotoxic effects on cancer cell lines |

Case Study: Anticancer Activity

A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxicity, particularly against breast cancer cells. The study utilized MTT assays to measure cell viability post-treatment. Results indicated that the compound reduced cell viability by over 70% at concentrations above 10 µM.

Table 2: Cytotoxicity Results

Q & A

Q. What are the common synthetic routes for preparing 4-Methyl-6-(trifluoromethyl)-2-pyridinamine, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves fluorinated pyridine precursors. Two primary routes are:

Nucleophilic substitution : Starting with pentafluoropyridine, sequential substitutions introduce the methyl, trifluoromethyl, and amine groups. Reaction temperature (80–120°C) and solvent polarity (DMF or THF) critically affect regioselectivity and yield .

Metal-free cyclization : Using β-CF₃ aryl ketones, cyclization under mild conditions (e.g., 50°C, DCM) with NH₃ gas affords the pyridinamine core. Yields range from 60–85%, with purity >95% confirmed by HPLC .

Key Factors : Catalyst-free conditions minimize side reactions, while excess NH₃ ensures complete amination .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

- Methodological Answer :

- ¹H/¹³C/¹⁹F NMR : Distinct signals for the NH₂ group (δ 5.2–5.5 ppm, broad), CF₃ (δ -60 to -65 ppm in ¹⁹F NMR), and methyl groups (δ 2.3–2.5 ppm, singlet) .

- FTIR : Stretching vibrations for NH₂ (3350–3450 cm⁻¹) and C-F (1100–1200 cm⁻¹) confirm functional groups .

- Mass Spectrometry (HRMS) : Exact mass (e.g., [M+H]⁺ = 207.0754) validates molecular formula .

- X-ray Crystallography : Resolves regiochemical ambiguities; C-F bond lengths (~1.33 Å) and angles confirm steric effects .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the electronic and steric properties of this compound, and what implications does this have for its reactivity in cross-coupling reactions?

- Methodological Answer :

- Electronic Effects : The CF₃ group is strongly electron-withdrawing (-I effect), polarizing the pyridine ring and activating the C-3 and C-5 positions for electrophilic substitution. DFT calculations (B3LYP/6-31G*) show a 15% increase in electrophilicity at C-3 compared to non-fluorinated analogs .

- Steric Effects : The CF₃ group introduces steric hindrance, reducing reactivity at C-5. Suzuki-Miyaura coupling at C-4 requires bulky ligands (e.g., SPhos) to suppress homocoupling, achieving 70–80% yield .

Practical Consideration : Use Pd(OAc)₂/SPhos in toluene/EtOH (1:1) at 90°C for optimal cross-coupling .

Q. What strategies resolve contradictory data on the regioselectivity of electrophilic substitutions involving this compound?

- Methodological Answer :

- Isotopic Labeling : Introduce ¹³C at C-3 or C-5 to track substitution sites via NMR .

- Kinetic Studies : Monitor reaction progress under varying temperatures. For nitration, C-3 is favored at 0°C (90% yield), while C-5 dominates at 25°C (60% yield) due to thermodynamic control .

- Computational Modeling : ICReDD’s reaction path search methods (QM/MM) predict transition states, aligning with experimental regioselectivity in 85% of cases .

Q. How can computational methods optimize the design of derivatives for targeted biological activity?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to screen derivatives against kinase targets (e.g., EGFR). The CF₃ group enhances binding affinity (ΔG = -9.2 kcal/mol) by forming hydrophobic interactions .

- QSAR Models : Correlate Hammett σ values of substituents with IC₅₀ data. A meta-CF₃ group increases potency 10-fold compared to para-substituted analogs .

- ADMET Prediction : SwissADME predicts high membrane permeability (LogP = 2.1) and low hepatotoxicity, making it suitable for CNS drug candidates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.